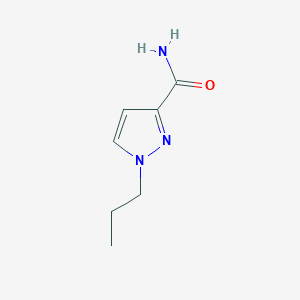![molecular formula C15H12N4O3 B2432558 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866149-00-0](/img/structure/B2432558.png)
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide is a complex organic compound with the molecular formula C15H12N4O3 and a molecular weight of 296.29 g/mol . This compound is notable for its unique structure, which includes both an imidazo[1,2-a]pyridine core and a benzodioxole moiety.
Preparation Methods
The synthesis of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of catalysts such as palladium or copper.
Introduction of the benzodioxole group: This step may involve the use of a benzo dioxole precursor, which is coupled to the imidazo[1,2-a]pyridine core using a coupling reaction.
Formation of the carbohydrazide group:
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation, but it is believed to exert its effects through modulation of specific signaling pathways .
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide can be compared with other similar compounds, such as:
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine: This compound lacks the carbohydrazide group and may have different chemical and biological properties.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c16-18-15(20)10-2-4-14-17-11(7-19(14)6-10)9-1-3-12-13(5-9)22-8-21-12/h1-7H,8,16H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPGRFDWXJLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2432479.png)
![5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432480.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone](/img/structure/B2432481.png)
![2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2432482.png)



![2-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B2432491.png)



![3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2432496.png)

